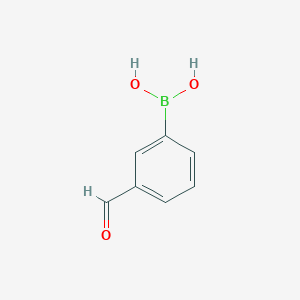

3-Formylphenylboronic acid

Overview

Description

3-Formylphenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a reactant involved in Suzuki-Miyaura coupling reactions for the synthesis of aryl-substituted oxabenzindoles and methanobenzindoles . It can also be used as a reagent to study the effects of boronic acid on fluoride-selective chemosignaling behavior of merocyanine dye and as exciton-coupled CD probes for epigallocatechin gallate .

Synthesis Analysis

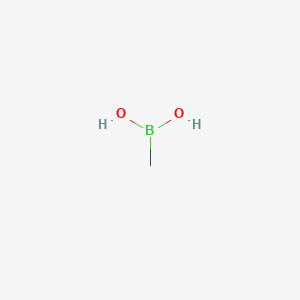

Phenylboronic acids are used as synthetic intermediates in organic synthesis. The Suzuki-Miyaura reaction is important for the synthesis of many inhibitors of serine proteases . Geometry optimization was performed for the eight possible conformations of 3-formylphenylboronic acid using the DFT/B3LYP method with the 6-311++G (d, p) basis set .Molecular Structure Analysis

The molecule of 3-formylphenylboronic acid is planar, and the bond lengths and angles are typical . The formyl group is essentially coplanar with the benzene ring but does not influence significantly the distortion of the ring . The geometry of the boronic acid group is typical .Chemical Reactions Analysis

Phenylboronic acids are used as synthetic intermediates in organic synthesis. The Suzuki-Miyaura reaction is important for the synthesis of many inhibitors of serine proteases . Natural bonding orbital (NBO) analysis was performed to analyze the hyper-conjugative stability of the molecule, molecular orbital interaction, and charge delocalization .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-formylphenylboronic acid are typical of boronic acids . The molecule is planar, and the bond lengths and angles are typical . The formyl group is essentially coplanar with the benzene ring .Scientific Research Applications

1. Glucose-Sensitive Hydrogels

- Summary of Application: 3-Formylphenylboronic acid is used in the design of glucose-sensitive hydrogels, which can release hypoglycemic drugs (such as insulin) in response to an increase in glucose levels . This is particularly useful for diabetes patients.

- Methods of Application: The hydrogels are designed with dynamic covalent bonds and have a self-healing capacity . The mechanism by which the hypoglycemic drug release is achieved is through the sensitivity of the hydrogel to glucose .

- Results or Outcomes: The development of these hydrogels could potentially improve the treatment of diabetes by providing a more controlled and responsive method of insulin delivery .

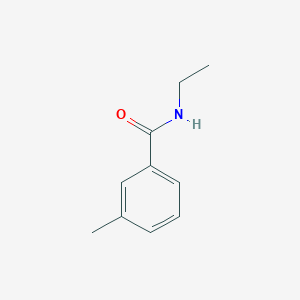

2. Suzuki-Miyaura Coupling Reactions

- Summary of Application: 3-Formylphenylboronic acid is used in Suzuki-Miyaura coupling reactions. This powerful coupling reaction allows the formation of carbon-carbon bonds between an organic boronic acid and a halide.

- Methods of Application: The reaction is typically catalyzed by a palladium complex.

- Results or Outcomes: The Suzuki-Miyaura coupling reaction is a fundamental method in organic synthesis, allowing for the creation of complex organic compounds.

3. Wound Healing and Tumor Targeting

- Summary of Application: Conjugates of 3-Formylphenylboronic acid have been used in wound healing and tumor targeting .

- Methods of Application: These conjugates function as glucose-sensitive polymers, enabling self-regulated insulin release . They also serve as a diagnostic agent .

- Results or Outcomes: The use of these conjugates in wound healing and tumor targeting has shown promise, but further research is needed to fully understand their potential .

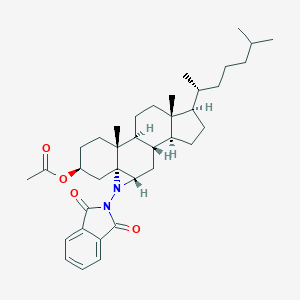

4. Inhibition of Serine Protease and Kinase Enzymes

- Summary of Application: Phenylboronic acids, including 3-Formylphenylboronic acid, are used as inhibitors of serine protease and kinase enzymes . These enzymes can increase the growth, progression, and metastasis of tumor cells .

- Methods of Application: The compounds are used in boron neutron capture therapy of tumors .

- Results or Outcomes: The use of these compounds has shown potential in slowing the progression of tumors, but more research is needed to confirm their effectiveness .

5. Fluoride-Selective Chemosignaling

- Summary of Application: 3-Formylphenylboronic acid can be used as a reagent to study the effects of boronic acid on fluoride-selective chemosignaling behavior of merocyanine dye .

- Methods of Application: The compound is used in conjunction with merocyanine dye to investigate the chemosignaling behavior .

- Results or Outcomes: The results of these studies can provide valuable insights into the interactions between boronic acids and fluoride ions .

6. Molecular Docking Studies

- Summary of Application: 3-Formylphenylboronic acid has been used in conformational, structural, vibrational, electronic, and molecular docking studies . These studies are important for understanding the properties and potential applications of the compound .

- Methods of Application: Geometry optimization was performed for the eight possible conformations of 3-formylphenylboronic acid using the DFT/B3LYP method with the 6-311++G (d, p) basis set . The compounds were investigated using FT-IR and dispersive Raman spectroscopy, and theoretical DFT/B3LYP/6-311++G (d, p) calculations .

- Results or Outcomes: The calculation results have been compared with observed values, which agree with each other . Natural bonding orbital (NBO) analysis was performed to analyze the hyper-conjugative stability of the molecule, molecular orbital interaction, and charge delocalization . Frontier orbitals (FMOs) were identified to describe the reactivity of the title molecules . The calculated UV–Vis absorption spectrum was analyzed using the TD-DFT approach . Furthermore, molecular docking studies of 3FPBA and 4FPBA compounds were performed with anti-apoptotic proteins .

7. Fluoride-Selective Chemosignaling

- Summary of Application: 3-Formylphenylboronic acid can be used as a reagent to study the effects of boronic acid on fluoride-selective chemosignaling behavior of merocyanine dye .

- Methods of Application: The compound is used in conjunction with merocyanine dye to investigate the chemosignaling behavior .

- Results or Outcomes: The results of these studies can provide valuable insights into the interactions between boronic acids and fluoride ions .

8. Biological Inhibitor of γ-Glutamyltranspeptidase

- Summary of Application: 3-Formylphenylboronic acid is used as a biological inhibitor of γ-glutamyltranspeptidase . This enzyme plays a key role in glutathione metabolism and is implicated in the pathogenesis of various diseases, including cancer .

- Methods of Application: The compound is used in biochemical assays to inhibit the activity of γ-glutamyltranspeptidase .

- Results or Outcomes: The use of 3-Formylphenylboronic acid as an inhibitor can help to understand the role of γ-glutamyltranspeptidase in disease processes and could potentially lead to the development of new therapeutic strategies .

Safety And Hazards

properties

IUPAC Name |

(3-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BO3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-5,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBGZJMKTOMQRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370246 | |

| Record name | 3-Formylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Formylphenylboronic acid | |

CAS RN |

87199-16-4 | |

| Record name | 3-Formylphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87199-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Formylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-formylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

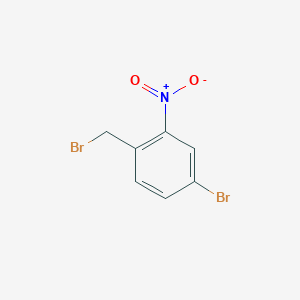

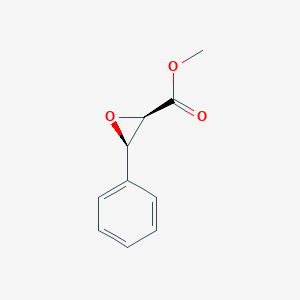

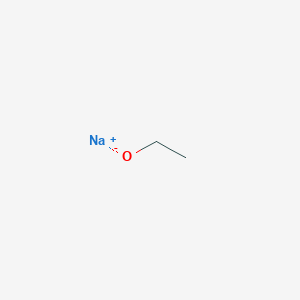

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-](/img/structure/B51378.png)

![4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate](/img/structure/B51380.png)